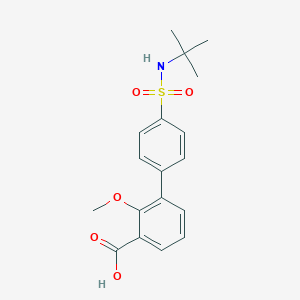
3-(4-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid (3-(4-t-BSMP)-5-MBA) is a synthetic organic compound that is used in various applications in the laboratory. It is an important intermediate in the synthesis of various drugs, and is also used as a reagent in the synthesis of other compounds. This article will discuss the synthesis method of 3-(4-t-BSMP)-5-MBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Mécanisme D'action
3-(4-t-BSMP)-5-MBA acts as a catalyst in the synthesis of various compounds. It is used as a reagent to initiate the reaction between two molecules, which then produces a new molecule. The reaction is initiated by the addition of a proton to the molecule, which then results in the formation of a new bond between the two molecules.
Biochemical and Physiological Effects
3-(4-t-BSMP)-5-MBA has no known biochemical or physiological effects. It is used solely as a reagent in the synthesis of other compounds and does not interact with the body in any way.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 3-(4-t-BSMP)-5-MBA in laboratory experiments is its high purity. The compound is available in concentrations of 95%, which makes it ideal for use in laboratory experiments. The main limitation of using 3-(4-t-BSMP)-5-MBA is its cost. The compound is relatively expensive, which can limit its use in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-(4-t-BSMP)-5-MBA in laboratory experiments. These include the development of new synthesis methods that are more efficient and cost-effective, the development of new reagents that can be used in combination with 3-(4-t-BSMP)-5-MBA to produce new molecules, and the development of new applications for 3-(4-t-BSMP)-5-MBA in the synthesis of other compounds. Additionally, further research could be conducted into the mechanism of action of 3-(4-t-BSMP)-5-MBA and its biochemical and physiological effects.
Méthodes De Synthèse
3-(4-t-BSMP)-5-MBA can be synthesized through a two-step process. The first step involves the reaction of 4-t-Butylsulfamoylbenzoic acid with 5-methoxybenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid, which yields a mixture of 3-(4-t-BSMP)-5-MBA and 4-t-Butylsulfamoylbenzaldehyde. The second step involves the reaction of the mixture with sodium hydroxide, which yields the desired 3-(4-t-BSMP)-5-MBA. The compound can also be synthesized through a one-step reaction involving the reaction of 4-t-Butylsulfamoylbenzoic acid and 5-methoxybenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid and sodium hydroxide.
Applications De Recherche Scientifique
3-(4-t-BSMP)-5-MBA is used extensively in scientific research as a reagent in the synthesis of various compounds. It is used as a starting material for the synthesis of various molecules, such as the antimalarial drug artemisinin and the anti-inflammatory drug ibuprofen. It is also used as a reagent in the synthesis of other organic compounds, such as the antifungal drug fluconazole and the anti-cancer drug imatinib.
Propriétés
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)16-7-5-12(6-8-16)13-9-14(17(20)21)11-15(10-13)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNFTAKNNDZOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














